![molecular formula C15H12BrF3N2 B2900785 N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-13-5](/img/structure/B2900785.png)
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
“N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the linear formula C14H9BrF3NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is 344.133 . For more detailed structural analysis, crystallographic data and atomic coordinates, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” are not provided by Sigma-Aldrich . For more detailed information, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .Scientific Research Applications
Antimicrobial Activity
N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the ability of these compounds to block the biosynthesis of certain bacterial lipids or through additional mechanisms .
Anticancer Activity
The same derivatives have also been evaluated for their antiproliferative properties, particularly against cancer cell lines such as the estrogen receptor-positive human breast adenocarcinoma (MCF7). Some compounds have demonstrated significant activity, suggesting potential for development as cancer therapeutics .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds derived from N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide have been used in molecular docking to predict their binding modes and affinities towards various receptors, aiding in the rational design of new drugs .
Proteasome Inhibition
Research has indicated that certain derivatives of this compound can inhibit the activity of the proteasome, an enzyme complex responsible for degrading unwanted proteins in cells. This property is significant for developing treatments for diseases where proteasome activity is dysregulated.
Serine Hydrolase Inhibition
These compounds have also been found to inhibit serine hydrolases, enzymes involved in many biological processes. Inhibition of serine hydrolases can be a strategy for treating various diseases, including metabolic disorders and cancer.
Drug Discovery and Development
The diverse biological activities of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide derivatives make them valuable in drug discovery and development. Their potential as lead compounds can be explored further to create novel medications with specific mechanisms of action .
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRELKVVVZWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
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